
2,6-Di-tert-butylisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butylisonicotinaldehyde is an organic compound with the molecular formula C14H21NO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at the 2 and 6 positions on the aromatic ring are replaced by tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butylisonicotinaldehyde typically involves the Friedel-Crafts alkylation of isonicotinaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Isonicotinaldehyde+2(tert-butyl chloride)AlCl3this compound
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or recrystallization.
化学反应分析
Types of Reactions: 2,6-Di-tert-butylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,6-Di-tert-butylisonicotinic acid.
Reduction: 2,6-Di-tert-butylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,6-Di-tert-butylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2,6-Di-tert-butylisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
2,6-Di-tert-butylphenol: Similar in structure but with a hydroxyl group instead of an aldehyde group. It is used as an antioxidant in various applications.
2,6-Di-tert-butylpyridine: Similar in structure but with a pyridine ring instead of an isonicotinaldehyde ring. It is used as a ligand in coordination chemistry.
Uniqueness: 2,6-Di-tert-butylisonicotinaldehyde is unique due to the presence of both tert-butyl groups and an aldehyde group on the isonicotinaldehyde ring. This combination imparts distinct chemical properties, making it valuable for specific applications that require both stability and reactivity.
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
2,6-ditert-butylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H21NO/c1-13(2,3)11-7-10(9-16)8-12(15-11)14(4,5)6/h7-9H,1-6H3 |
InChI 键 |
NKODEFQLUSYTTG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





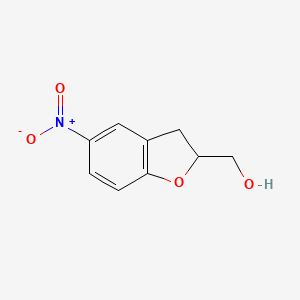

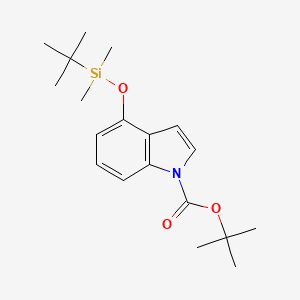
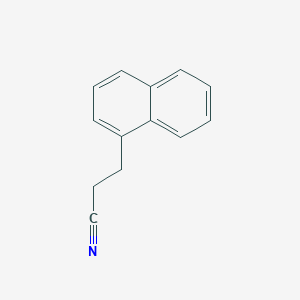
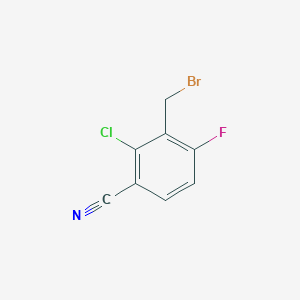
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)

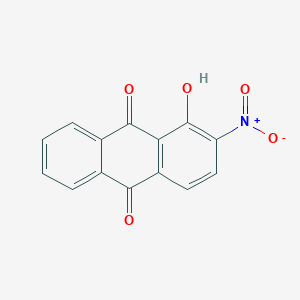
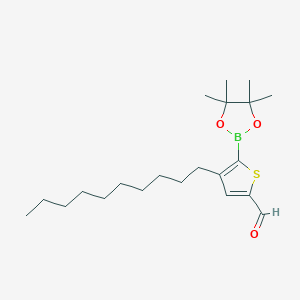
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
